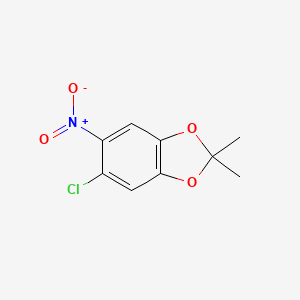
Tert-butyl-heptadecoxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-heptadecoxy-dimethylsilane: is an organosilicon compound characterized by the presence of a tert-butyl group, a heptadecoxy chain, and two methyl groups attached to a silicon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-heptadecoxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with heptadecanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl-heptadecoxy-dimethylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: New silicon-containing compounds with varied functional groups.
Scientific Research Applications
Chemistry: Tert-butyl-heptadecoxy-dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups, facilitating complex synthetic pathways .
Biology: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It can be used to introduce hydrophobic groups to proteins or nucleic acids, altering their properties and behavior .
Medicine: this compound is explored for its potential in drug delivery systems. Its hydrophobic nature allows it to be used in the formulation of lipophilic drugs, enhancing their solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of silicone-based materials, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl-heptadecoxy-dimethylsilane involves its ability to form stable silicon-oxygen bonds. This property is utilized in the protection of hydroxyl groups in organic synthesis. The compound reacts with hydroxyl groups to form silyl ethers, which are stable under various reaction conditions. The silyl ether can be selectively cleaved using specific reagents, allowing for the controlled release of the hydroxyl group .
Comparison with Similar Compounds
- Tert-butyl-dimethylsilyl chloride
- Tert-butyl-dimethylsilanol
- Tert-butyl-dimethyl(2-propynyloxy)silane
Comparison: Tert-butyl-heptadecoxy-dimethylsilane is unique due to its long heptadecoxy chain, which imparts distinct hydrophobic properties. Compared to tert-butyl-dimethylsilyl chloride, which is commonly used as a silylation reagent, this compound offers enhanced stability and hydrophobicity. Tert-butyl-dimethylsilanol and tert-butyl-dimethyl(2-propynyloxy)silane are also used in similar applications but differ in their reactivity and functional group compatibility .
Properties
CAS No. |
61373-44-2 |
|---|---|
Molecular Formula |
C23H50OSi |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
tert-butyl-heptadecoxy-dimethylsilane |
InChI |
InChI=1S/C23H50OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-25(5,6)23(2,3)4/h7-22H2,1-6H3 |
InChI Key |
HOKXBFNSHMYFEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)


![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)




![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)
![Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate](/img/structure/B14569692.png)

![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)
![6-{5-[(2-Chloroethyl)(methyl)amino]-1,2-dihydro-3H-1,2,4-triazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14569722.png)
